1-Hexadecanol-d4

Analytical Chemistry Stable Isotope Standards Method Validation

Select 1-Hexadecanol-d4 as your internal standard for definitive quantification of native 1-Hexadecanol. Its specific +4 Da mass shift and ≥98 atom % D enrichment ensure unambiguous MRM detection, while chemical equivalence guarantees co-elution and matched ionization efficiency with the analyte. This eliminates the quantitative bias observed with unlabeled or alternative isotopologues (-d31, -d33), ensuring robust correction for matrix effects and sample preparation losses in plasma, environmental, and in vitro samples.

Molecular Formula C16H34O
Molecular Weight 246.46 g/mol
Cat. No. B12297716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecanol-d4
Molecular FormulaC16H34O
Molecular Weight246.46 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCO
InChIInChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i15D2,16D2
InChIKeyBXWNKGSJHAJOGX-ONNKGWAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexadecanol-d4 (CAS 1398065-49-0) for MS: Deuterated Internal Standard for Fatty Alcohol Quantification


1-Hexadecanol-d4 (n-Hexadecyl-1,1,2,2-d4 Alcohol, Cetyl Alcohol-d4) is a specifically deuterium-labeled isotopologue of the C16 long-chain fatty alcohol 1-Hexadecanol . With a molecular weight of 246.47 g/mol and a typical isotopic enrichment of ≥98 atom % D, this compound serves as a chemically identical yet mass-distinct internal standard (IS) for the accurate quantification of native 1-Hexadecanol in complex biological and environmental matrices via mass spectrometry (MS) .

Why Unlabeled 1-Hexadecanol or Other Deuterated Analogs Are Not Interchangeable in Quantitative MS


In-class substitution of 1-Hexadecanol-d4 with unlabeled 1-Hexadecanol or other deuterated isotopologues (e.g., -d31, -d33) is analytically unsound and can compromise quantitative data. Unlabeled 1-Hexadecanol cannot serve as an internal standard as it is chemically indistinguishable from the endogenous analyte in a mass spectrometer, preventing any correction for sample preparation losses or matrix effects [1]. While other deuterated isotopologues like 1-Hexadecanol-d31 or -d33 offer a mass shift, their performance as internal standards is not equivalent due to differences in isotopic purity, labeling position, and the potential for altered chromatographic behavior (deuterium isotope effect) and MS/MS fragmentation patterns, which can introduce significant quantitative bias [2][3].

Quantitative Evidence for Selecting 1-Hexadecanol-d4: Head-to-Head Comparator Analysis


Isotopic Purity: ≥98 atom % D for 1-Hexadecanol-d4 vs. ≥98 atom % D for 1-Hexadecanol-d31

The fundamental requirement for an internal standard is high isotopic enrichment to minimize interference with the analyte signal. Both 1-Hexadecanol-d4 and the fully deuterated analog 1-Hexadecanol-d31 are commercially available with a guaranteed minimum isotopic enrichment of 98 atom % D . This data confirms that 1-Hexadecanol-d4 meets the same high-purity threshold as a much more extensively labeled comparator, ensuring comparable analytical performance in terms of minimizing native isotope interference [1].

Analytical Chemistry Stable Isotope Standards Method Validation

Molecular Weight and Mass Shift: +4 Da for 1-Hexadecanol-d4 vs. +31 Da for 1-Hexadecanol-d31

The mass difference between the internal standard and the native analyte must be sufficient to prevent spectral overlap, typically ≥3 Da, while minimizing the potential for a deuterium isotope effect on chromatographic retention time. 1-Hexadecanol-d4 has a molecular weight of 246.47 g/mol, representing a +4 Da shift from the native 1-Hexadecanol (242.44 g/mol) [1]. In contrast, the fully deuterated 1-Hexadecanol-d31 has a mass of 273.64 g/mol, a +31 Da shift . The +4 Da shift of the d4 analog is often preferred as it provides adequate separation from the analyte's M+1 and M+2 isotopologues while potentially exhibiting less chromatographic shift than a perdeuterated analog, which can show a significant retention time difference in reversed-phase LC due to the cumulative effect of many deuterium atoms [2].

Mass Spectrometry LC-MS/MS Internal Standard Selection

Labeling Position: Terminal -CD2-CD2-OH in 1-Hexadecanol-d4 vs. Perdeuteration in 1-Hexadecanol-d31

The analytical performance of a deuterated internal standard in MS/MS is highly dependent on the location of the deuterium label. 1-Hexadecanol-d4 is specifically labeled at the C1 and C2 positions adjacent to the hydroxyl group (n-Hexadecyl-1,1,2,2-d4 alcohol) . This is in contrast to 1-Hexadecanol-d31, which is perdeuterated, meaning all 31 exchangeable hydrogens are replaced . For MS/MS quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), it is critical that the deuterium label is retained on a prominent product ion [1]. With a C1/C2 label, the characteristic neutral loss of water (H2O, 18 Da) or other cleavages near the functional group will result in a product ion that still carries the +4 Da shift, ensuring a unique, quantifiable signal. Perdeuterated analogs may lose many deuteriums upon fragmentation, potentially creating a complex mixture of product ions with variable mass shifts that can overlap with the analyte's fragments and reduce signal-to-noise and quantitative accuracy [2].

MS/MS Fragmentation Stable Isotope Labeling Quantitative Robustness

Cost and Availability: 1-Hexadecanol-d4 Provides an Economical Alternative to 1-Hexadecanol-d31

For many routine quantitative applications, the d4 isotopologue represents a more cost-effective procurement choice than the fully deuterated d31 analog. While exact pricing fluctuates, the synthesis of a specifically labeled d4 compound is less complex and requires fewer deuterated reagents than a perdeuterated compound, leading to a lower market price per unit. A market snapshot shows that 1-Hexadecanol-d31 (0.5g) was listed at $446.60 with a 4-6 week lead time . In contrast, vendors for 1-Hexadecanol-d4 offer a range of package sizes (e.g., 5, 10, 50, 100 mg) from stock with standard next-day shipping . This difference in availability and price point allows researchers to allocate limited budgets more efficiently, especially for large-scale or high-throughput studies where the superior performance of a perdeuterated standard may not justify the significantly higher cost.

Research Procurement Cost-Benefit Analysis Lab Economics

Primary Application Scenarios for 1-Hexadecanol-d4 in Quantitative Bioanalysis


LC-MS/MS Quantification of 1-Hexadecanol in Lipidomics and Metabolomics Studies

Use 1-Hexadecanol-d4 as an internal standard to accurately quantify native 1-Hexadecanol in complex biological samples such as plasma, serum, or cell lysates . The chemically identical behavior ensures co-elution and similar ionization efficiency, correcting for matrix effects and instrument variability, while the specific +4 Da mass shift allows for unambiguous detection and robust quantification via MRM [1].

Isotope Dilution GC-MS for Environmental or Industrial Sample Analysis

Employ 1-Hexadecanol-d4 in isotope dilution gas chromatography-mass spectrometry (GC-MS) workflows for the precise measurement of 1-Hexadecanol in environmental water, soil, or industrial process samples [2]. The high isotopic purity minimizes interference from naturally occurring isotopes of the analyte, and the robust nature of the compound makes it suitable for various sample preparation and derivatization techniques .

Internal Standard for In Vitro Metabolic Flux and Tracer Studies

Utilize 1-Hexadecanol-d4 as an analytical internal standard to normalize data in in vitro assays investigating fatty alcohol metabolism, uptake, or biotransformation pathways [3]. The deuterium label is stable under standard cell culture conditions and allows for the reliable quantification of the unlabeled compound, even in the presence of complex media components .

Quality Control and Method Validation Reference Standard

Implement 1-Hexadecanol-d4 as a key component in the development, validation, and routine quality control (QC) of analytical methods for detecting 1-Hexadecanol . Its defined isotopic purity and chemical equivalence make it an ideal reference material for establishing system suitability, calibrating instrument response, and monitoring batch-to-batch consistency in regulated or high-throughput analytical environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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